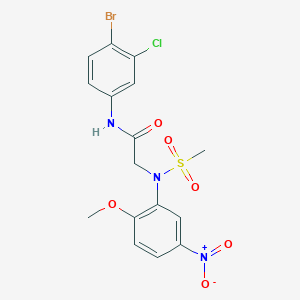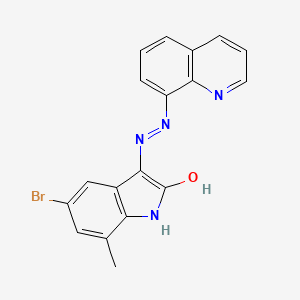![molecular formula C19H18ClF3N2O2 B4884057 N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4884057.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-morpholinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-morpholinylmethyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
TAK-659 binds to the active site of BTK and inhibits its activity by preventing the transfer of phosphate groups to downstream signaling molecules. This leads to the suppression of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-morpholinylmethyl)benzamide signaling and downstream pathways, including NF-κB and AKT, which are critical for the survival and proliferation of B-cells. TAK-659 has also been shown to inhibit the activity of other kinases, such as ITK and TXK, which are involved in T-cell signaling.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis and cell cycle arrest in B-cell malignancies, leading to decreased tumor growth in preclinical models. TAK-659 has also been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in preclinical models of autoimmune diseases and inflammatory disorders. TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it suitable for once-daily dosing.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages as a tool compound for studying B-cell signaling and function. It is a highly selective and potent inhibitor of BTK, with minimal off-target effects. TAK-659 has also been shown to have good pharmacokinetic properties in preclinical models, which makes it suitable for in vivo experiments. However, TAK-659 has some limitations as a tool compound, such as its high cost and limited availability. TAK-659 is also a small molecule inhibitor, which may not fully recapitulate the effects of genetic or antibody-mediated BTK inhibition.
Orientations Futures
There are several future directions for the development and application of TAK-659. First, clinical trials are underway to evaluate the safety and efficacy of TAK-659 in patients with B-cell malignancies, such as CLL and MCL. Second, combination therapies with TAK-659 and other targeted agents, such as venetoclax and lenalidomide, are being explored in preclinical models and clinical trials. Third, the role of BTK inhibition in autoimmune diseases and inflammatory disorders, such as rheumatoid arthritis and lupus, is an area of active research. Fourth, the development of more potent and selective BTK inhibitors, such as acalabrutinib and zanubrutinib, may provide additional options for the treatment of B-cell malignancies and other diseases.
Méthodes De Synthèse
The synthesis of TAK-659 involves a series of chemical reactions starting from commercially available starting materials. The process includes the formation of key intermediates, such as 4-chloro-2-(trifluoromethyl)aniline and 4-(4-morpholinylmethyl)benzyl alcohol, which are then coupled to form the final product. The synthesis of TAK-659 has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.
Applications De Recherche Scientifique
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has shown potent inhibition of BTK activity, leading to decreased N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-morpholinylmethyl)benzamide signaling, reduced cell proliferation, and induction of apoptosis in cancer cells. TAK-659 has also demonstrated synergy with other targeted agents, such as venetoclax and lenalidomide, in preclinical models of CLL and MCL.
Propriétés
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N2O2/c20-15-5-6-17(16(11-15)19(21,22)23)24-18(26)14-3-1-13(2-4-14)12-25-7-9-27-10-8-25/h1-6,11H,7-10,12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBPGDPAAMGCQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(morpholin-4-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)nicotinamide](/img/structure/B4883976.png)
![4-(2-{[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}ethyl)-N-phenyl-1-piperazinecarboxamide](/img/structure/B4883999.png)
![{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B4884009.png)
![5-{2-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4884013.png)

![1-{4-[4-(2-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}ethanone](/img/structure/B4884022.png)
![4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-1-naphthol](/img/structure/B4884024.png)

![1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-4-methylquinolinium bromide](/img/structure/B4884046.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B4884056.png)
![6-amino-4-(5-bromo-2-fluorophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4884062.png)
![5,5'-carbonylbis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4884067.png)
![4-fluoro-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4884083.png)
![N-(2,5-dichlorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B4884091.png)